3-(2-Methoxy-2-methylpropoxy)azetidine
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Overview
Description
3-(2-Methoxy-2-methylpropoxy)azetidine is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is a clear, colorless liquid that is used primarily in research and development . The compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles known for their unique reactivity and stability .
Preparation Methods
The synthesis of 3-(2-Methoxy-2-methylpropoxy)azetidine can be achieved through various methods. One common approach involves the ring-opening polymerization of azetidine monomers . This method can be carried out using cationic or anionic polymerization mechanisms, depending on the desired properties of the final product . Industrial production methods may involve the use of specific catalysts and reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
3-(2-Methoxy-2-methylpropoxy)azetidine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the azetidine ring .
Scientific Research Applications
3-(2-Methoxy-2-methylpropoxy)azetidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, azetidine derivatives have been investigated for their potential neuroprotective effects and their ability to modulate inflammation and oxidative stress . Additionally, the compound is used in the development of antibacterial and antimicrobial coatings, CO2 adsorption materials, and non-viral gene transfection agents .
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-2-methylpropoxy)azetidine is primarily driven by the ring strain of the azetidine ring . This strain makes the compound highly reactive and allows it to participate in various chemical reactions. The molecular targets and pathways involved in its biological effects include the modulation of oxidative stress and inflammation, as well as the regulation of mitochondrial ATP levels and enzyme activities .
Comparison with Similar Compounds
3-(2-Methoxy-2-methylpropoxy)azetidine can be compared to other azetidine derivatives, such as 3-(2-methylpropoxy)azetidine hydrochloride and 3-[2-(2-methylpropoxy)ethoxy]azetidine . These compounds share similar structural features but may differ in their reactivity and applications. The unique properties of this compound, such as its specific reactivity and stability, make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-(2-methoxy-2-methylpropoxy)azetidine |
InChI |
InChI=1S/C8H17NO2/c1-8(2,10-3)6-11-7-4-9-5-7/h7,9H,4-6H2,1-3H3 |
InChI Key |
WKHBNANRGPCSGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1CNC1)OC |
Origin of Product |
United States |
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